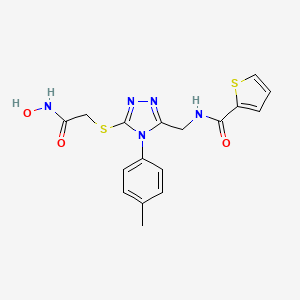
N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)-2,6-dichloropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)-2,6-dichloropyridine-3-carboxamide, also known as BDP-9066, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)-2,6-dichloropyridine-3-carboxamide involves the inhibition of various signaling pathways that are involved in cell growth, inflammation, and oxidative stress. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation, and the Nrf2 pathway, which is involved in oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation research, this compound has been found to suppress the production of pro-inflammatory cytokines and reduce inflammation. In neurodegenerative disorder research, this compound has been shown to protect neuronal cells from oxidative stress and prevent neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)-2,6-dichloropyridine-3-carboxamide in lab experiments is its potent inhibitory activity against various signaling pathways. However, one limitation is the lack of information on its pharmacokinetic properties, which may affect its efficacy in vivo.
Direcciones Futuras
For N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)-2,6-dichloropyridine-3-carboxamide research include investigating its pharmacokinetic properties, identifying its molecular targets, and exploring its potential therapeutic applications in other diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in vivo.
Conclusion:
This compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. Its potent inhibitory activity against various signaling pathways makes it a promising candidate for further research. However, more studies are needed to determine its pharmacokinetic properties and optimal dosage and administration route in vivo.
Métodos De Síntesis
The synthesis of N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)-2,6-dichloropyridine-3-carboxamide involves the reaction of 2,6-dichloropyridine-3-carboxylic acid with 5-bromo-2,3-dihydropyridin-3-one in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting product is then treated with ammonia to obtain this compound as a white solid.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)-2,6-dichloropyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been found to suppress the production of pro-inflammatory cytokines and reduce inflammation in animal models. In neurodegenerative disorder research, this compound has been shown to protect neuronal cells from oxidative stress and prevent neuroinflammation.
Propiedades
IUPAC Name |
N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2,6-dichloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrCl2N3O2/c12-5-3-7(11(19)15-4-5)16-10(18)6-1-2-8(13)17-9(6)14/h1-4H,(H,15,19)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATZJIFGTNDMNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)NC2=CC(=CNC2=O)Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrCl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2952471.png)


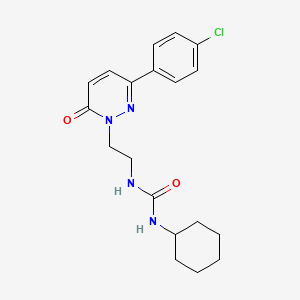

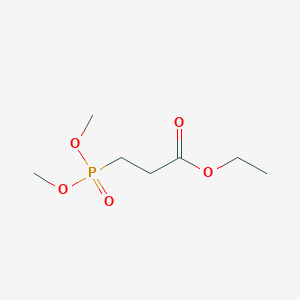
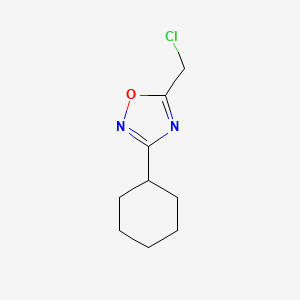
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-butoxybenzamide](/img/structure/B2952482.png)
![Ethyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxypropanoate](/img/structure/B2952485.png)
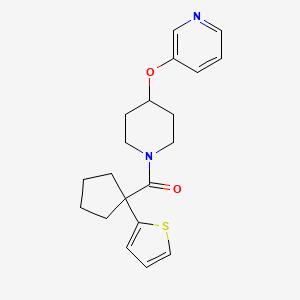
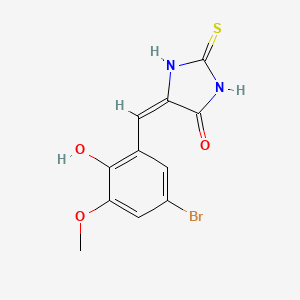
![Ethyl 2-[1-(2,6-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2952488.png)
